molecular formula C11H14FNO2S B3288849 3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione CAS No. 853574-06-8

3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione

Cat. No.: B3288849
CAS No.: 853574-06-8
M. Wt: 243.3 g/mol
InChI Key: INXWCIPPADGGFT-UHFFFAOYSA-N
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Description

3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione is a fluorinated heterocyclic compound characterized by a thiolane-1,1-dione core substituted with a (2-fluorophenyl)methylamino group. Fluorine atoms in aromatic systems are known to improve lipophilicity, membrane permeability, and binding affinity in drug discovery contexts, as seen in related BRAF/HDAC dual inhibitors .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-11-4-2-1-3-9(11)7-13-10-5-6-16(14,15)8-10/h1-4,10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXWCIPPADGGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione typically involves the reaction of 2-fluorobenzylamine with a thiolane-1,1-dione derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the thiolane ring contributes to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related fluorinated compounds with heterocyclic cores and amino-linked aromatic substituents. Key analogs are drawn from , which details BRAF/HDAC dual inhibitors with thiazole-pyrimidine scaffolds and fluorophenylsulfonamido groups. While these analogs differ in core structure (thiazole vs. thiolane-dione), their synthetic strategies and substituent effects offer insights into structure-activity relationships (SAR) and synthetic feasibility.

Key Findings

Core Structure Impact :

  • Thiazole-pyrimidine analogs (e.g., 14f–14j) exhibit moderate yields (54–70%), influenced by steric and electronic effects of substituents . The cyclopropyl group in 14h reduced yield (54%), likely due to synthetic challenges in forming strained rings.
  • The triazole-thione intermediate () achieved a high yield (85%) via fusion synthesis, highlighting the efficiency of fluorinated aromatic systems under optimized conditions .

Sulfonamides are common in enzyme inhibitors, while methylamino groups may favor different binding modes.

Analytical Methods :

  • All compounds in were characterized by $^1$H NMR and HRMS (ESI), standard for verifying purity and structure in fluorinated systems . Similar methods would apply to the target compound, though crystallographic data (e.g., via SHELX software, ) could further confirm its conformation .

’s phosphazene synthesis (using THF and Et$_3$N) implies that polar aprotic solvents and amine bases may be viable for analogous reactions.

Biological Activity

Overview

3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione is a compound characterized by its unique thiolane ring structure combined with a fluorophenyl group and an amino group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-fluorobenzylamine with a thiolane-1,1-dione derivative, often utilizing solvents like dichloromethane or ethanol under specific catalytic conditions. The presence of the fluorine atom in the fluorophenyl group enhances the compound's electronic properties, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiourea, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, studies have shown that certain thiourea derivatives demonstrate activity against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is supported by findings that thiourea derivatives can target critical molecular pathways involved in cancer progression. Studies have reported IC50 values for related compounds in the low micromolar range (3 to 14 µM) against various cancer cell lines, including pancreatic and breast cancer cells . These compounds may inhibit angiogenesis and alter signaling pathways critical for tumor growth.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The fluorophenyl group enhances binding affinity to enzymes or receptors, while the thiolane ring contributes to stability and reactivity within biological systems. This dual functionality allows for diverse interactions that can lead to antimicrobial and anticancer effects.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a table summarizing key features is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateHigh (IC50: 3-14 µM)Fluorine substitution enhances reactivity
3-{[(2-Chlorophenyl)methyl]amino}thiolane-1,1-dioneLowModerateChlorine has less electronic influence
3-{[(2-Bromophenyl)methyl]amino}thiolane-1,1-dioneModerateModerateBromine provides different steric effects

Case Studies

Several case studies highlight the biological efficacy of thiourea derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated various thiourea derivatives against common bacterial strains. The results indicated that compounds with a fluorinated aromatic ring exhibited superior antibacterial properties compared to their non-fluorinated counterparts .
  • Anticancer Mechanisms : Research involving human leukemia cell lines demonstrated that certain thiourea derivatives induced apoptosis at concentrations as low as 1.50 µM. The treated cells showed significant alterations in cell morphology and viability, indicating effective targeting of cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione
Reactant of Route 2
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3-{[(2-Fluorophenyl)methyl]amino}thiolane-1,1-dione

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